molecular formula C16H16N4O3S B11288962 2-(8,8-Dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetamide CAS No. 896826-49-6

2-(8,8-Dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetamide

Cat. No.: B11288962
CAS No.: 896826-49-6
M. Wt: 344.4 g/mol
InChI Key: BCBVPGINWLYVNY-UHFFFAOYSA-N
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Description

This compound features a polycyclic benzo[b]fluorene core modified with three nitrogen atoms (2,4,10-triaza) and two oxygen atoms (7,11-dioxa), along with 8,8-dimethyl substituents. The 1-position is functionalized with a sulfanyl group (-S-) linked to an acetamide moiety (-CH2C(O)NH2).

Properties

CAS No.

896826-49-6

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16N4O3S/c1-16(2)4-10-8(5-22-16)3-9-12-13(23-14(9)20-10)15(19-7-18-12)24-6-11(17)21/h3,7H,4-6H2,1-2H3,(H2,17,21)

InChI Key

BCBVPGINWLYVNY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)SCC(=O)N)C

solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide involves multiple steps. One common method starts with the preparation of the pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine core. This can be achieved by reacting 3-amino-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine with bromoacetic acid . The resulting intermediate is then subjected to further reactions to introduce the sulfanyl and acetamide groups .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the acetamide group can yield amines .

Scientific Research Applications

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Core Heterocyclic Systems

The benzo[b]fluorene core distinguishes the target compound from simpler benzothiazole or spirocyclic analogs. Key comparisons include:

Compound Name/ID Core Structure Key Substituents/Functional Groups
Target Compound Benzo[b]fluorene (dioxa-triaza) 8,8-dimethyl; 1-sulfanyl-acetamide
896813-52-8 () Benzo[b]fluorene (dioxa-triaza) 8,8-dimethyl; 1-(2-methoxyethylsulfanyl)
8a () Benzothiazole 4-t-Butylphenoxy; 4-(3-nitrobenzyloxy)benzamide
Spiro Compounds Spiro[4.5]decane-6,10-dione 7-oxa-9-aza; benzothiazol-2-yl; dimethylamino-phenyl

Key Observations :

  • Benzo[b]fluorene vs.
  • Spiro Systems () : Spirocyclic compounds exhibit distinct stereoelectronic properties due to orthogonal ring systems, unlike the planar benzo[b]fluorene core.

Substituent Effects

  • Acetamide vs. Methoxyethylsulfanyl : The target’s acetamide group introduces hydrogen-bonding capacity, which is absent in the methoxyethylsulfanyl analog (896813-52-8). This could improve solubility or target interactions in biological contexts .
  • Comparison with Benzamide Derivatives (8a, ) : The nitro and tert-butyl groups in 8a enhance electron-withdrawing and steric effects, respectively, whereas the target’s acetamide offers a balance of polarity and steric bulk.

Physicochemical and Spectroscopic Properties

Limited data exists for the target compound, but inferences can be drawn:

  • Molecular Weight : Likely exceeds 350 g/mol (based on core structure and substituents), compared to 275.06 g/mol for 8a .
  • Spectroscopy :
    • IR : Expected N-H (amide) stretch ~3300 cm⁻¹ and C=O (amide) ~1650 cm⁻¹, similar to benzamide derivatives in .
    • UV-Vis : Extended conjugation in the benzo[b]fluorene core may redshift absorption compared to benzothiazole-based compounds .

Research Implications and Gaps

  • Structural Uniqueness : The benzo[b]fluorene-dioxa-triaza scaffold is understudied compared to benzothiazole or spirocyclic analogs, warranting exploration of its electronic and steric properties.
  • Functional Group Optimization : Replacing sulfanyl substituents with bioisosteres (e.g., ethers, amines) could modulate bioavailability or reactivity.

Biological Activity

2-(8,8-Dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetamide is a complex organic compound with potential biological activity. The structure incorporates multiple heterocycles and functional groups that may influence its interaction with biological systems. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes:

  • Molecular Formula : C20H25N5O3S
  • Molecular Weight : 383.4 g/mol
PropertyValue
Molecular Formula C20H25N5O3S
Molecular Weight 383.4 g/mol
IUPAC Name This compound

The biological activity of the compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. These interactions can modulate cellular processes and pathways, potentially leading to therapeutic effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structural characteristics. For instance:

  • Case Study : A study involving newly synthesized benzimidazole derivatives showed significant antitumor activity against human lung cancer cell lines (A549, HCC827) using MTS cytotoxicity assays . While specific data on our compound is limited, the structural similarities suggest a potential for similar activity.

Antimicrobial Activity

Antimicrobial properties are crucial for evaluating the therapeutic potential of new compounds. In related studies:

  • Compounds with similar heterocyclic structures demonstrated moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings

Research on compounds structurally related to this compound has yielded promising results:

  • Antitumor Efficacy : Compounds were tested in both 2D and 3D cell cultures. Results indicated higher efficacy in 2D cultures compared to 3D models .
  • Antimicrobial Testing : Various derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of antimicrobial action .

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